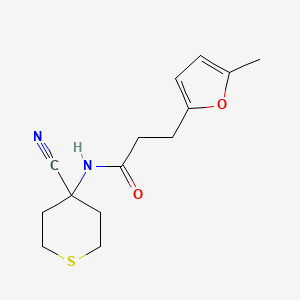

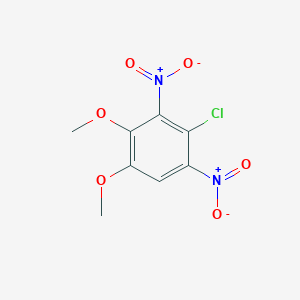

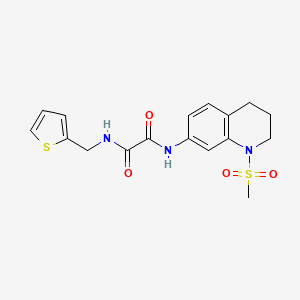

![molecular formula C23H28N2O3 B2522987 N-(3,3-二甲基-4-氧代-5-丙基-2,3,4,5-四氢苯并[b][1,4]恶二嗪-7-基)-3-苯基丙酰胺 CAS No. 921521-80-4](/img/structure/B2522987.png)

N-(3,3-二甲基-4-氧代-5-丙基-2,3,4,5-四氢苯并[b][1,4]恶二嗪-7-基)-3-苯基丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N-phenylbenzamide derivatives has been explored in various studies. One such approach involves the use of 4-aminophenazone, a non-steroidal anti-inflammatory drug, to synthesize a series of substituted N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides . This method highlights the potential for creating compounds with significant biological applications. Another innovative synthesis method utilizes 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM]BF4), an ionic liquid, to facilitate the one-pot three-component synthesis of novel 2-(oxazolo[5,4-b]pyridin-2-yl)-N-phenylbenzamide derivatives . This technique offers advantages such as good yields, environmental friendliness, and mild reaction conditions, eliminating the need for additional catalysts and solvents.

Molecular Structure Analysis

The molecular structure of N-phenylbenzamide derivatives is characterized by the presence of a benzamide moiety attached to various substituents that influence their biological activity. In the compounds synthesized in the studies mentioned, the presence of different substituents like the pyrazolyl group and the oxazolopyridinyl group are notable. These structural variations are crucial as they can affect the binding affinity and specificity towards biological targets such as nucleotide proteins.

Chemical Reactions Analysis

The chemical reactivity of N-phenylbenzamide derivatives is influenced by the functional groups present in their structure. The studies do not provide detailed reactions specific to N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-phenylpropanamide, but they do suggest that the synthesized compounds exhibit the potential to interact with biological targets such as alkaline phosphatases and ecto-5'-nucleotidases . These interactions are indicative of the compounds' ability to participate in biochemical pathways and potentially modulate physiological processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-phenylbenzamide derivatives are not explicitly detailed in the provided papers. However, the use of [BMIM]BF4 as a synthesis medium suggests that the resulting compounds are likely to be stable under mild conditions and may possess favorable solubility profiles for biological applications . The biological evaluation of the synthesized compounds against various alkaline phosphatases and ecto-5'-nucleotidases indicates that these compounds have the potential to be developed further for medicinal chemistry applications .

科学研究应用

环状氨氧卡宾的化学

环状氨氧卡宾的研究,包括对恶唑烷-2-亚甲基的研究,已经提供了对反应机理的见解,例如插入 OH 键和导致 N-取代甲酰胺的重排。这些研究有助于更广泛地了解卡宾化学及其在合成化学中的应用 (Couture & Warkentin, 1997)。

苯并二氮杂二嗪恶唑衍生物

对苯并二氮杂二嗪恶唑及其反应的研究揭示了创造具有潜在药用价值的新型化合物的可能性。通过特定反应形成外亚甲基化合物和其他衍生物突出了这些框架在药物开发中的多功能性 (Terada et al., 1973)。

新型稠合恶杂多环骨架

新型恶杂多环化合物的合成证明了创造具有独特光物理性质的材料的可能性。此类化合物可能在材料科学中得到应用,特别是在有机发光二极管 (OLED) 和其他光子器件的开发中 (Petrovskii et al., 2017)。

苯并噻唑基取代吡唑-5-酮的抗菌活性

对苯并噻唑基取代吡唑-5-酮的研究显示出有希望的抗菌活性,表明在开发新抗生素方面具有潜在应用。此类研究在对抗耐药细菌的斗争中至关重要 (Palkar et al., 2017)。

苯并咪唑稠合-1,4-恶杂环戊二烯

苯并咪唑系链恶杂环戊二烯杂化物的合成和研究探索了它们的结构、电子和潜在药学特性。该领域的研究有助于发现具有治疗潜力的新化合物,突出了杂环化学在药物开发中的重要性 (Almansour et al., 2016)。

属性

IUPAC Name |

N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)-3-phenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O3/c1-4-14-25-19-15-18(11-12-20(19)28-16-23(2,3)22(25)27)24-21(26)13-10-17-8-6-5-7-9-17/h5-9,11-12,15H,4,10,13-14,16H2,1-3H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPOZOTGPCDJGTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C=CC(=C2)NC(=O)CCC3=CC=CC=C3)OCC(C1=O)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

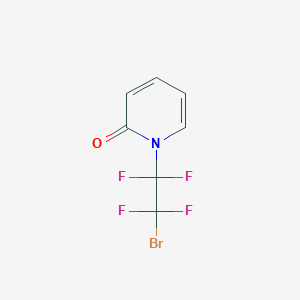

![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2522905.png)

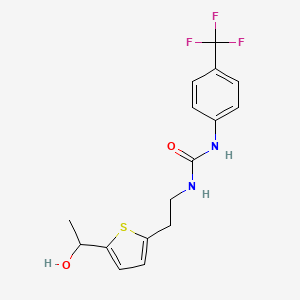

![2-Phenoxy-1-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2522909.png)

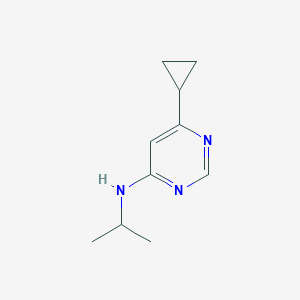

![N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-ethoxybenzamide](/img/structure/B2522913.png)

![2-(4-Methoxyphenyl)-2-[methyl(prop-2-yn-1-yl)amino]ethan-1-ol](/img/structure/B2522927.png)